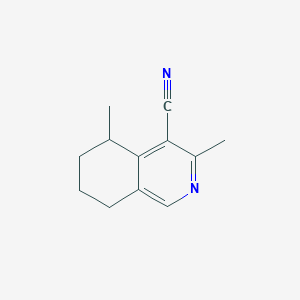

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Description

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a heterocyclic compound featuring a partially saturated isoquinoline backbone substituted with methyl groups at positions 3 and 5 and a cyano group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its synthesis typically involves cyclocondensation reactions, as exemplified by the reflux of thione derivatives with acetylacetone in ethanol .

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8-4-3-5-10-7-14-9(2)11(6-13)12(8)10/h7-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOXBTQUAMVECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CN=C(C(=C12)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396830 | |

| Record name | 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242474-46-0 | |

| Record name | 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through several methods. One common approach involves the condensation of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, when refluxed without a solvent, yields 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile . Another method involves the use of benzene as a solvent, which leads to the formation of different products depending on the reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonitrile and methyl groups.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, often catalyzed by selenium dioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrone derivatives, while reduction can produce decahydroquinolines .

Scientific Research Applications

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives of tetrahydroisoquinolines have been found to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are crucial in cell cycle regulation and cancer progression . The compound’s effects are mediated through binding to these enzymes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on substituent variations, core modifications, and functional group replacements.

Substituent Variations

a. 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

- Key Differences : Chloro substituent at position 3 instead of methyl groups.

- Properties : Higher polarity due to the electronegative chlorine atom, with a purity ≥99% and moisture content ≤0.5% .

- Applications : Widely used as a pharmaceutical intermediate, comparable in industrial utility to the dimethyl analog .

b. 1-(3,5-Dimethylpyrazol-1-yl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

- Key Differences : Pyrazolyl and sulfanyl substituents.

- Synthesis : Derived from thione precursors via reflux with acetylacetone, indicating higher reactivity due to sulfur participation .

- Utility : Serves as a precursor for heterocyclic expansions, unlike the dimethyl variant, which is typically an end product .

Core Modifications

a. 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Core Structure: Dihydropyrimidine instead of tetrahydroisoquinoline.

- Properties: Higher melting point (300°C vs. ~250°C for tetrahydroisoquinolines) due to increased hydrogen bonding from the oxo group. IR shows distinct C≡N stretches at ~2200 cm⁻¹, similar to the target compound .

- Molecular Formula : C₁₃H₁₁N₃O₂S (57.13% C, 4.06% H) .

b. Piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines

- Core Structure: Thieno-fused isoquinoline with a piperidinyl group.

- Synthesis : Requires a 3-thioxo intermediate, highlighting the role of sulfur in enhancing reactivity .

Functional Group Replacements

a. (S)-3-Acetyl-1,2-dimethoxy-4,5-dimethyl-5,6,7,8-tetrahydronaphthalene

- Key Differences : Naphthalene core with acetyl and methoxy groups.

- Stereochemistry: Displays optical activity ([α]D –12.6°), suggesting chiral applications absent in the non-chiral dimethyl isoquinoline .

- Synthesis: Involves AlCl₃-mediated demethylation, a harsher condition compared to the ethanol-based reflux used for the dimethyl analog .

Data Tables

Table 1: Physical and Spectroscopic Comparison

Key Findings

- Substituent Impact : Chloro and pyrazolyl groups enhance electrophilicity and reactivity, respectively, compared to methyl groups .

- Core Flexibility: Dihydropyrimidine and thieno-isoquinoline cores offer divergent applications (e.g., hydrogen bonding vs. antimicrobial activity) .

- Synthetic Accessibility: Ethanol-based reflux is milder than AlCl₃-mediated reactions, favoring scalability for the dimethyl analog .

Biological Activity

3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (DMTHIQC) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article presents an overview of its biological activity based on recent research findings, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₄N₂

- Molecular Weight : 186.25 g/mol

- CAS Number : 242474-46-0

DMTHIQC exhibits its biological effects through several mechanisms:

-

Enzyme Inhibition :

- DMTHIQC and its derivatives have shown potential as inhibitors of key enzymes involved in cancer progression such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) . These enzymes play crucial roles in cell cycle regulation and DNA synthesis.

-

Antimicrobial Activity :

- Various studies have indicated that DMTHIQC derivatives possess antimicrobial properties. They have been tested against a range of bacterial strains and have shown effectiveness in inhibiting growth .

-

Potassium Receptor Antagonism :

- Some derivatives of DMTHIQC have been identified as potassium receptor antagonists, suggesting a role in modulating ion channel activity which could be beneficial in treating various cardiovascular conditions .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of DMTHIQC derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was linked to the inhibition of CDK2 activity, leading to cell cycle arrest at the G1/S checkpoint .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of DMTHIQC against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of DMTHIQC can be compared with other tetrahydroisoquinoline derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5,6,7,8-Tetrahydroisoquinoline | Lacks methyl and carbonitrile groups | Limited; primarily studied for basic chemistry |

| 3,4-Dihydroisoquinoline | Different hydrogenation pattern | Mostly explored for neuroprotective effects |

| 6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline | Unique thieno structure | Notable for its anti-inflammatory properties |

Q & A

Q. What methodologies reconcile conflicting data between crystallographic and spectroscopic analyses?

- Methodological Answer : Cross-validate using powder X-ray diffraction (PXRD) to detect polymorphism. For solution-state vs. solid-state discrepancies, consider dynamic effects (e.g., conformational flexibility in NMR) or solvent interactions. Use SHELXL’s TWIN/BASF commands to refine twinned crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.